Cas no 25045-82-3 (6-Nitroimidazo[1,2-a]pyridine)
6-Nitroimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-NITROIMIDAZO[1,2-A]PYRIDINE
- 6-nitro-Imidazo[1,2-a]pyridine
- 6-Nitroimidazo<1,2-a>pyridin
- RXZZQEFTZIHXRI-UHFFFAOYSA-N
- 6-Nitro-imidazo(1,2-a)pyridine
- 6-nitro-4-hydroimidazo[1,2-a]pyridine
- MLS000327531
- HMS2396F15
- Imidazo[1,2-a]pyridine,6-nitro-
- FCH850332
- SBB056293
- VP11645
- RP10272
- TRA0087223
- PB29356
- SY006481
- OR305165
- BP
- AKOS005071329
- A877725
- AC-24364
- FT-0680693
- AMY11988
- SCHEMBL3388838
- AQ-776/42801043
- 25045-82-3
- SMR000180479
- CS-W003249
- 8X-0803
- MFCD05863333
- BP-20256
- EN300-198610
- DTXSID50344325
- IMIDAZO[1,2-A]PYRIDINE, 6-NITRO-
- CHEMBL1379964
- DB-067303
- 6-Nitroimidazo[1,2-a]pyridine
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- MDL: MFCD05863333
- Inchi: 1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
- InChI Key: RXZZQEFTZIHXRI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=NC=CN2C=1)=O
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1
- XLogP3: 1.6
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 229-231°
- PSA: 63.12000
- LogP: 1.76570
6-Nitroimidazo[1,2-a]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Room temperature
6-Nitroimidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Nitroimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 045755-1g |
6-Nitroimidazo[1,2-a]pyridine, 95+% |
25045-82-3 | 95+% | 1g |
$15.00 | 2023-09-08 | |
| Matrix Scientific | 045755-5g |
6-Nitroimidazo[1,2-a]pyridine, 95+% |
25045-82-3 | 95+% | 5g |
$60.00 | 2023-09-08 | |
| Matrix Scientific | 045755-25g |
6-Nitroimidazo[1,2-a]pyridine, 95+% |
25045-82-3 | 95+% | 25g |
$150.00 | 2023-09-08 | |
| Fluorochem | 069101-1g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 069101-5g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 069101-10g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 10g |
£62.00 | 2022-03-01 | |
| Fluorochem | 069101-25g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | 97% | 25g |
£124.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006481-1g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | >97% | 1g |
¥40.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006481-5g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | >97% | 5g |
¥97.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006481-10g |
6-Nitroimidazo[1,2-a]pyridine |
25045-82-3 | >97% | 10g |
¥171.00 | 2025-04-16 |
6-Nitroimidazo[1,2-a]pyridine Suppliers
6-Nitroimidazo[1,2-a]pyridine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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3. Diterpenoids
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 6-Nitroimidazo[1,2-a]pyridine
Comprehensive Overview of 6-Nitroimidazo[1,2-a]pyridine (CAS No. 25045-82-3): Properties, Applications, and Research Insights
6-Nitroimidazo[1,2-a]pyridine (CAS No. 25045-82-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This nitro-substituted imidazopyridine derivative is part of a broader class of imidazo[1,2-a]pyridine compounds, which are known for their diverse biological activities. Researchers and industry professionals frequently search for terms like "6-Nitroimidazo[1,2-a]pyridine synthesis", "CAS 25045-82-3 applications", and "imidazopyridine derivatives", reflecting the growing interest in this compound.
The molecular structure of 6-Nitroimidazo[1,2-a]pyridine combines an imidazole ring fused with a pyridine ring, featuring a nitro group at the 6-position. This configuration contributes to its electron-deficient nature, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of pharmaceutical intermediates and agrochemicals, aligning with trends in sustainable chemistry and green synthesis. Searches for "nitroimidazole derivatives in drug discovery" and "imidazopyridine-based catalysts" underscore its relevance in modern research.
One of the most discussed applications of CAS No. 25045-82-3 is its potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often associated with antimicrobial, antiviral, and anti-inflammatory properties. For instance, derivatives of this compound have been explored for their efficacy against resistant bacterial strains, a topic frequently queried as "nitroimidazole antibiotics" or "imidazopyridine antimicrobial agents". This aligns with global concerns about antibiotic resistance and the need for novel therapeutic agents.
In material science, 6-Nitroimidazo[1,2-a]pyridine has shown promise as a building block for functional materials. Its nitro group can undergo selective reduction or substitution reactions, enabling the creation of tailored molecules for optoelectronic applications. Queries such as "nitroimidazopyridine in OLEDs" or "CAS 25045-82-3 in material synthesis" reflect this emerging interest. The compound's ability to participate in cross-coupling reactions further enhances its utility in constructing complex architectures for advanced materials.
From a synthetic perspective, the preparation of 6-Nitroimidazo[1,2-a]pyridine typically involves cyclization reactions of appropriately substituted precursors. Modern methodologies emphasize atom-economy and mild conditions, addressing the demand for green chemistry approaches. Researchers often search for "optimized synthesis of 6-Nitroimidazo[1,2-a]pyridine" or "catalytic routes to imidazopyridines", indicating a focus on process efficiency. Recent advances in flow chemistry and microwave-assisted synthesis have further revitalized interest in this compound's production.
The analytical characterization of CAS No. 25045-82-3 employs techniques such as NMR, HPLC, and mass spectrometry, with particular attention to purity assessment for research applications. Quality control is a recurring theme in searches like "6-Nitroimidazo[1,2-a]pyridine HPLC method" or "imidazopyridine spectral data". These queries highlight the compound's role in high-value research where precise characterization is critical.
Looking ahead, 6-Nitroimidazo[1,2-a]pyridine continues to inspire innovation across multiple disciplines. Its versatility as a chemical building block positions it at the intersection of drug discovery, materials science, and synthetic methodology development. As evidenced by search trends around "imidazo[1,2-a]pyridine future applications" and "nitroheterocycles in sustainable chemistry", this compound remains a focal point for researchers addressing contemporary scientific challenges.
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